molecular formula C19H21NOS2 B1359501 4-Thiomethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-57-5

4-Thiomethyl-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1359501
CAS No.: 898782-57-5
M. Wt: 343.5 g/mol
InChI Key: NHXXFKZVRFDKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiomethyl-4’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C19H21NOS2. It is characterized by the presence of a benzophenone core substituted with a thiomethyl group and a thiomorpholinomethyl group. This compound is known for its unique structural features, which include aromatic rings, a ketone group, and sulfur-containing functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiomethyl-4’-thiomorpholinomethyl benzophenone typically involves the following steps:

Industrial Production Methods

Industrial production of 4-Thiomethyl-4’-thiomorpholinomethyl benzophenone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Thiomethyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Thiomethyl-4’-thiomorpholinomethyl benzophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiomethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing functional groups can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings and ketone group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4’-morpholinomethyl benzophenone: Similar structure but with a methyl group instead of a thiomethyl group.

    4-Thiomethyl-4’-piperidinomethyl benzophenone: Similar structure but with a piperidinomethyl group instead of a thiomorpholinomethyl group.

    4-Methyl-4’-piperidinomethyl benzophenone: Similar structure but with both a methyl group and a piperidinomethyl group.

Uniqueness

4-Thiomethyl-4’-thiomorpholinomethyl benzophenone is unique due to the presence of both thiomethyl and thiomorpholinomethyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS2/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXXFKZVRFDKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642910
Record name [4-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-57-5
Record name [4-(Methylthio)phenyl][4-(4-thiomorpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.